N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the formation of the benzothiophene core, followed by the introduction of the pyridine moiety and the thiadiazole ring. Key steps may involve:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions.
Formation of the Thiadiazole Ring: This can be accomplished through cyclization reactions involving hydrazine derivatives and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studies focus on its interactions with biological targets and its potential as a drug candidate.
Materials Science: Its unique properties make it a candidate for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(PYRIDIN-2-YL)CARBAMOYL DERIVATIVES: These compounds share the pyridine moiety and have similar biological activities.
BENZOTHIOPHENE DERIVATIVES: These compounds share the benzothiophene core and are investigated for similar applications.
THIADIAZOLE DERIVATIVES: These compounds share the thiadiazole ring and have comparable chemical properties.
Uniqueness
N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17N5O2S2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C18H17N5O2S2/c24-16(13-10-26-23-22-13)21-18-15(12-5-1-2-6-14(12)27-18)17(25)20-9-11-4-3-7-19-8-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,20,25)(H,21,24) |
InChI Key |
NMONPZCJIMVPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CSN=N3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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